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Compound of Interest

Compound Name: Di-p-tolyl oxalate

Cat. No.: B13778574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of di-p-tolyl
oxalate, a diaryl oxalate ester. Due to the limited availability of direct experimental spectra for

this specific compound in the reviewed literature, this guide presents predicted data based on

closely related analogs and established principles of spectroscopic interpretation. The

information herein is intended to serve as a valuable resource for researchers and

professionals engaged in the study and application of similar chemical entities.

Spectroscopic Data Summary
The expected spectroscopic data for di-p-tolyl oxalate is summarized in the tables below.

These values are estimations derived from the analysis of similar diaryl oxalate structures and

general principles of UV-Vis and NMR spectroscopy.

Table 1: Predicted UV-Vis Spectroscopic Data for Di-p-tolyl Oxalate

Parameter Value Solvent

λmax (nm) ~260-280 Ethanol or Cyclohexane

Molar Absorptivity (ε, L mol⁻¹

cm⁻¹)
1,000 - 10,000 Ethanol or Cyclohexane
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Table 2: Predicted ¹H NMR Spectroscopic Data for Di-p-tolyl Oxalate

Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment
Coupling
Constant (J,
Hz)

Solvent

~7.2-7.4 d 4H

Aromatic

Protons

(ortho to

ester)

~8-9 CDCl₃

~7.1-7.2 d 4H

Aromatic

Protons

(meta to

ester)

~8-9 CDCl₃

~2.3-2.4 s 6H
Methyl

Protons
- CDCl₃

Table 3: Predicted ¹³C NMR Spectroscopic Data for Di-p-tolyl Oxalate

Chemical Shift (δ, ppm) Assignment Solvent

~157-159 Carbonyl Carbon (C=O) CDCl₃

~148-150
Aromatic Carbon (ipso,

attached to oxygen)
CDCl₃

~138-140
Aromatic Carbon (ipso,

attached to methyl)
CDCl₃

~129-131 Aromatic Carbon (CH) CDCl₃

~120-122 Aromatic Carbon (CH) CDCl₃

~20-22 Methyl Carbon (CH₃) CDCl₃
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The following are detailed experimental protocols for acquiring UV-Vis and NMR spectra, which

can be applied to di-p-tolyl oxalate.

UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and the molar

absorptivity (ε) of di-p-tolyl oxalate.

Materials:

Di-p-tolyl oxalate

Spectroscopic grade solvent (e.g., ethanol or cyclohexane)

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

Analytical balance

Procedure:

Solution Preparation:

Accurately weigh a small amount of di-p-tolyl oxalate (e.g., 1-5 mg).

Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to

prepare a stock solution of known concentration (e.g., 10⁻³ M).

Perform serial dilutions of the stock solution to obtain a series of standard solutions with

concentrations in the range of 10⁻⁴ to 10⁻⁵ M.

Instrument Setup:

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

Set the wavelength range for scanning (e.g., 200-400 nm).
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Measurement:

Fill a quartz cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Rinse the sample cuvette with one of the standard solutions before filling it.

Record the UV-Vis absorption spectrum for each standard solution.

Data Analysis:

Identify the wavelength of maximum absorbance (λmax) from the spectra.

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the

concentration in mol/L, and l is the path length in cm, calculate the molar absorptivity (ε).

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of di-p-tolyl oxalate for structural elucidation.

Materials:

Di-p-tolyl oxalate

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tubes (5 mm diameter)

NMR spectrometer (e.g., 400 MHz or higher)

Pasteur pipette

Vial

Procedure:

Sample Preparation:
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Dissolve approximately 5-10 mg of di-p-tolyl oxalate for ¹H NMR (or 20-50 mg for ¹³C

NMR) in about 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex

mixer.

Using a Pasteur pipette, transfer the solution into an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and good resolution.

Data Acquisition:

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to

obtain a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than

the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

Data Processing:

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.
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The following diagrams illustrate the logical workflow for spectroscopic analysis of di-p-tolyl
oxalate.

Workflow for Spectroscopic Analysis of Di-p-tolyl Oxalate
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Caption: Workflow for the synthesis, spectroscopic analysis, and structural elucidation of di-p-
tolyl oxalate.
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Caption: A logical pathway illustrating the steps involved in the interpretation of NMR

spectroscopic data.
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[https://www.benchchem.com/product/b13778574#spectroscopic-data-for-di-p-tolyl-oxalate-
uv-vis-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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